2-[1-[2-(2,6-Dichlorophenyl)acetyl]piperidin-4-yl]-2-hydroxyacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-[2-(2,6-Dichlorophenyl)acetyl]piperidin-4-yl]-2-hydroxyacetic acid, commonly known as DCP-LA, is a chemical compound that has been extensively studied for its potential therapeutic applications. DCP-LA is a derivative of gamma-linolenic acid (GLA) and has been found to have a range of biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of DCP-LA is not fully understood. However, it has been proposed that DCP-LA may exert its neuroprotective effects through its ability to modulate the activity of ion channels and receptors in the brain. DCP-LA has been found to enhance the activity of the GABA receptor, which is involved in the regulation of neuronal excitability. DCP-LA has also been found to inhibit the activity of voltage-gated sodium channels, which are involved in the generation of action potentials in neurons.
Biochemical and Physiological Effects:
DCP-LA has been found to have a range of biochemical and physiological effects. DCP-LA has been shown to increase the levels of the neurotransmitter GABA in the brain, which can have a calming effect on neuronal activity. DCP-LA has also been found to increase the levels of antioxidants in the brain, which can protect against oxidative stress. DCP-LA has been found to improve mitochondrial function, which is important for energy production in cells.
Vorteile Und Einschränkungen Für Laborexperimente
DCP-LA has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and cross the blood-brain barrier. DCP-LA is also stable and can be easily synthesized in large quantities. However, DCP-LA has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in the body. This can make it difficult to maintain a steady concentration of DCP-LA in the body over a prolonged period of time.
Zukünftige Richtungen
There are several future directions for research on DCP-LA. One area of research is to further investigate the mechanism of action of DCP-LA. This can help to identify new targets for therapeutic intervention. Another area of research is to investigate the potential therapeutic applications of DCP-LA in other diseases and conditions, such as Parkinson's disease and multiple sclerosis. Finally, there is a need for clinical trials to evaluate the safety and efficacy of DCP-LA in humans.
Synthesemethoden
DCP-LA can be synthesized through a multi-step process. The first step involves the conversion of 2-[1-[2-(2,6-Dichlorophenyl)acetyl]piperidin-4-yl]-2-hydroxyacetic acid to its acyl chloride derivative. This is followed by the reaction of the acyl chloride with piperidine to form the piperidinyl-acyl derivative. The final step involves the hydrolysis of the piperidinyl-acyl derivative to yield DCP-LA.
Wissenschaftliche Forschungsanwendungen
DCP-LA has been studied for its potential therapeutic applications in a range of diseases and conditions, including Alzheimer's disease, stroke, traumatic brain injury, and epilepsy. DCP-LA has been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease and stroke. DCP-LA has also been found to have anti-inflammatory effects and has been shown to reduce brain damage in animal models of traumatic brain injury and epilepsy.
Eigenschaften
IUPAC Name |
2-[1-[2-(2,6-dichlorophenyl)acetyl]piperidin-4-yl]-2-hydroxyacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2NO4/c16-11-2-1-3-12(17)10(11)8-13(19)18-6-4-9(5-7-18)14(20)15(21)22/h1-3,9,14,20H,4-8H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOWRKWVRHIYFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(C(=O)O)O)C(=O)CC2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-[2-(2,6-Dichlorophenyl)acetyl]piperidin-4-yl]-2-hydroxyacetic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.